Fmoc-D-Cys(Trt)-OH

Übersicht

Beschreibung

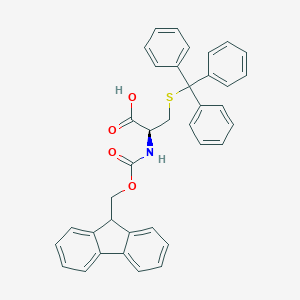

Fmoc-D-Cys(Trt)-OH: is a derivative of cysteine, an amino acid, where the cysteine is protected by a triphenylmethyl (Trt) group and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions involving the thiol group of cysteine during peptide chain assembly .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Cys(Trt)-OH typically involves the protection of the thiol group of cysteine with a triphenylmethyl group and the amino group with a fluorenylmethyloxycarbonyl group. The process begins with the protection of the thiol group using triphenylmethyl chloride in the presence of a base such as triethylamine. The amino group is then protected using fluorenylmethyloxycarbonyl chloride under basic conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines facilitate the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The use of automated systems ensures high efficiency and reproducibility in the production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-D-Cys(Trt)-OH undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using piperidine, while the Trt group can be removed using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane.

Coupling Reactions: The compound can participate in peptide bond formation with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal, TFA for Trt removal.

Coupling: DIC and HOBt for peptide bond formation.

Major Products Formed:

Deprotection: Free cysteine derivative.

Coupling: Extended peptide chains with the desired sequence.

Wissenschaftliche Forschungsanwendungen

Introduction to Fmoc-D-Cys(Trt)-OH

This compound, or N-(9-fluorenylmethoxycarbonyl)-S-trityl-D-cysteine, is a cysteine derivative widely utilized in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). This compound combines the protective Fmoc (fluorenylmethoxycarbonyl) group with the trityl (Trt) protecting group for the thiol side chain of cysteine, allowing for the selective manipulation of peptides during synthesis. The application of this compound extends beyond basic peptide formation, encompassing various fields such as medicinal chemistry, biochemistry, and materials science.

Peptide Synthesis

This compound is primarily employed in the synthesis of peptides through the Fmoc SPPS method. This technique allows for the efficient assembly of peptide chains while maintaining high purity and yield. The presence of the Trt group protects the thiol functionality during the coupling reactions, which is crucial for preventing premature oxidation or side reactions.

Key Studies:

- Serra et al. (2020) demonstrated the use of this compound in synthesizing cyclic peptides via tandem N-to-S acyl migration and native chemical ligation, highlighting its utility in creating complex peptide structures efficiently .

- Qiu et al. (2014) explored selective bi-directional amide bond cleavage using this compound, providing insights into controlled peptide modifications that are essential for functional studies .

Drug Development

The ability to incorporate this compound into peptide sequences has significant implications in drug development. Peptides synthesized with this compound can serve as potential therapeutics or as scaffolds for drug delivery systems.

Case Studies:

- Research has shown that peptides containing D-cysteine residues exhibit enhanced stability and bioactivity compared to their L-counterparts, making them attractive candidates for therapeutic applications .

- The incorporation of D-cysteine into peptide libraries has been linked to improved binding affinities in drug-target interactions, as evidenced by studies utilizing solid-phase peptide library screening techniques .

Bioconjugation Techniques

This compound is also pivotal in bioconjugation strategies where peptides are conjugated to various biomolecules such as proteins, nucleic acids, or nanoparticles. The thiol group can be selectively reacted with electrophiles to form stable thioether bonds.

Applications:

- In targeted drug delivery systems, peptides synthesized with this compound can be conjugated to antibodies or other targeting moieties, enhancing specificity and reducing off-target effects.

- The compound has been utilized in developing peptide-based sensors and probes due to its reactive thiol group, enabling the formation of covalent bonds with various substrates .

Material Science

In material science, this compound plays a role in creating functionalized surfaces and biomaterials. The ability to incorporate cysteine residues into polymeric systems allows for enhanced bioactivity and interaction with biological environments.

Research Insights:

- Studies have indicated that incorporating cysteine derivatives into hydrogels can improve cell adhesion and proliferation, which is beneficial for tissue engineering applications .

- The synthesis of peptide-functionalized nanoparticles using this compound has been explored for applications in imaging and therapeutics due to their biocompatibility and targeted delivery capabilities .

Biologische Aktivität

Fmoc-D-Cys(Trt)-OH, a derivative of cysteine, plays a significant role in peptide synthesis and has garnered attention for its biological activity. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group and a trityl (Trt) protecting group on the thiol group. Its unique structure allows for versatile applications in biochemistry, particularly in the synthesis of peptides that can interact with various biological targets.

- Molecular Formula : C₃₇H₃₁NO₄S

- Molecular Weight : 585.711 g/mol

- Density : 1.3 g/cm³

- Melting Point : 174 °C

- Boiling Point : 763.4 °C at 760 mmHg

This compound primarily targets the cysteine thiol group in peptides and proteins. It facilitates peptide bond formation through a process known as native chemical ligation (NCL), which is crucial for synthesizing peptide α-thioesters—key intermediates in protein synthesis pathways. The compound's stability and efficacy are influenced by deprotection conditions, which can affect its biological activity.

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). It allows for the selective protection and deprotection of cysteine residues, enabling the creation of complex peptides with multiple disulfide bonds. This capability is essential for developing peptides that can function as probes or inhibitors in various biochemical assays.

Inhibitory Activity

Research indicates that cyclic peptides synthesized using this compound exhibit varying inhibitory activities against integrins, such as αvβ6. For instance, cyclic peptides derived from cysteinyl prolyl esters demonstrated significant inhibition of αvβ6 integrin binding, which is crucial in cancer metastasis and tissue remodeling . The effectiveness of these inhibitors is influenced by the configuration and modification of the cysteine residue within the cyclic structure.

Study on Integrin Binding Inhibition

A study evaluated cyclic peptides synthesized from this compound for their ability to inhibit αvβ6 integrin binding. The results showed that modifications at the cysteine residues significantly enhanced inhibitory activity compared to standard RGD control peptides. Specifically, cyclic peptides with hydrophobic modifications exhibited stronger binding inhibition, suggesting that structural variations at the cysteine residue can optimize therapeutic potential .

Comparison with Alternative Protecting Groups

In comparative studies involving different S-protecting groups, this compound was found to have a racemization rate of 3.3%, which was lower than that observed with other protecting groups like Fmoc-Cys(Dpm)-OH (6.8%). This lower racemization rate indicates that this compound may be more favorable for synthesizing peptides that require high stereochemical fidelity .

Research Findings

| Property | This compound | Fmoc-Cys(Dpm)-OH | Fmoc-Cys(Thp)-OH |

|---|---|---|---|

| Racemization Rate | 3.3% | 6.8% | 0.74% |

| Stability | Moderate | Lower | Higher |

| Solubility | Moderate | Moderate | Enhanced |

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBPUVPNPAJWHZ-UUWRZZSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428234 | |

| Record name | Fmoc-D-Cys(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167015-11-4 | |

| Record name | Fmoc-D-Cys(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-D-Cys(Trt)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.